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Introduction: Beyond a Simple Glycoside
Methyl α-D-galactopyranoside monohydrate (CAS Number: 34004-14-3) is far more than a

simple methylated sugar. For the discerning researcher in glycobiology, drug discovery, and the

broader biomedical sciences, this molecule represents a versatile and powerful tool. Its rigid α-

anomeric configuration and the seemingly subtle addition of a methyl group at the anomeric

carbon create a unique chemical entity that serves as a specific probe for studying complex

biological systems. This guide provides an in-depth exploration of Methyl α-D-

galactopyranoside monohydrate, moving beyond basic data to offer insights into its synthesis,

comprehensive analysis, and multifaceted applications, with a focus on the causal reasoning

behind experimental choices.
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A thorough understanding of the physicochemical properties of Methyl α-D-galactopyranoside

monohydrate is fundamental to its effective application.

Property Value Source(s)

CAS Number 34004-14-3 [1][2]

Molecular Formula C₇H₁₄O₆·H₂O [2][3]

Molecular Weight 212.19 g/mol [2][3]

Appearance
White to off-white crystalline

powder
[3]

Melting Point 106-110 °C [3]

Optical Rotation
[α]20/D = +173° to +183° (c=1

in H₂O)
[3]

Solubility
Soluble in water, methanol,

and hot ethanol.
[4]

Note: The anhydrous form of Methyl α-D-galactopyranoside has the CAS number 3396-99-4

and a molecular weight of 194.18 g/mol .[5][6]

Synthesis and Purification: A Practical Approach
The synthesis of Methyl α-D-galactopyranoside is a classic example of the Fischer

glycosidation, a cornerstone of carbohydrate chemistry. This acid-catalyzed reaction between

an aldose (D-galactose) and an alcohol (methanol) yields a mixture of anomers (α and β) and

ring forms (pyranose and furanose). The key to obtaining the desired α-pyranoside in high yield

lies in understanding and controlling the reaction equilibrium.

Reaction Rationale: The Anomeric Effect
While the β-anomer is often the kinetically favored product due to steric considerations, the α-

anomer is the thermodynamically more stable product. This is due to the anomeric effect, a

stereoelectronic phenomenon where the axial C1-O(methyl) bond is stabilized by the overlap of

a lone pair of electrons from the ring oxygen with the σ* antibonding orbital of the C1-O(methyl)
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bond. By allowing the reaction to reach thermodynamic equilibrium, the α-anomer becomes the

major product.

Experimental Protocol: Fischer Glycosidation of D-
Galactose
Materials:

D-galactose

Anhydrous methanol

Concentrated sulfuric acid (catalyst)

Barium carbonate or sodium bicarbonate

Activated carbon

Ethanol

Procedure:

Reaction Setup: Suspend D-galactose in anhydrous methanol in a round-bottom flask

equipped with a reflux condenser and a drying tube.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the cooled

methanolic suspension.

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction

progress can be monitored by thin-layer chromatography (TLC).

Neutralization: After completion, cool the reaction mixture to room temperature and

neutralize the acid catalyst by the slow addition of barium carbonate or sodium bicarbonate

until effervescence ceases.

Filtration and Concentration: Filter the mixture to remove the insoluble salts. Concentrate the

filtrate under reduced pressure to obtain a syrup.
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Purification and Crystallization: The crude product, a mixture of anomers, can be purified by

column chromatography on silica gel.[7] Alternatively, selective crystallization can be

employed. Dissolve the syrup in a minimal amount of hot ethanol and allow it to cool slowly.

The less soluble α-anomer will crystallize out. The monohydrate can be obtained by

crystallization from aqueous ethanol.[8]

Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
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Caption: Workflow for the synthesis of Methyl α-D-galactopyranoside monohydrate.

Comprehensive Analytical Characterization
Ensuring the purity and structural integrity of Methyl α-D-galactopyranoside monohydrate is

paramount for its use in sensitive biological assays. A multi-technique approach is

recommended for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of carbohydrates.

¹H NMR: The proton NMR spectrum provides information on the number of different types of

protons and their connectivity. The anomeric proton (H-1) of the α-anomer typically appears

as a doublet at a characteristic downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons. The

chemical shift of the anomeric carbon (C-1) is particularly diagnostic for distinguishing

between α and β anomers.

A schematic representation of the ¹H and ¹³C NMR spectra with peak assignments is a valuable

reference.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation patterns. In electrospray ionization (ESI), the molecule can

be observed as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Fragmentation of the

molecular ion typically involves cleavage of the glycosidic bond and fragmentation of the sugar

ring.[4][9]

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.

Key characteristic peaks include a broad O-H stretching band (due to the hydroxyl groups and

water of hydration), C-H stretching bands, and a complex fingerprint region containing C-O and

C-C stretching and bending vibrations.[1]

High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. Due to the lack of a

strong chromophore, a refractive index detector (RID) is commonly used. A typical method

would involve a C18 column with an isocratic mobile phase of water or a water/acetonitrile

mixture.
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Caption: A comprehensive analytical workflow for the characterization of Methyl α-D-

galactopyranoside monohydrate.

Applications in Research and Drug Development
The utility of Methyl α-D-galactopyranoside monohydrate stems from its ability to act as a

specific molecular probe and a building block in various biochemical and pharmaceutical

applications.

A Probe for Carbohydrate-Protein Interactions
Carbohydrate-protein interactions are fundamental to numerous biological processes, including

cell-cell recognition, signaling, and pathogen binding. Methyl α-D-galactopyranoside serves as

a valuable tool for studying these interactions, particularly those involving galactoside-binding

proteins known as galectins.[10]

Competitive Binding Assays: Due to its structural similarity to the galactose residues in

natural glycans, it can act as a competitive inhibitor in binding assays, allowing for the

determination of the binding affinities of other ligands.
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Affinity Chromatography: Immobilized Methyl α-D-galactopyranoside can be used as a ligand

in affinity chromatography to purify galectins and other galactose-binding proteins.[3][11]
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Caption: Methyl α-D-galactopyranoside as a competitive inhibitor of galectin-glycan

interactions.

Enzyme Substrate and Inhibitor
Methyl α-D-galactopyranoside is a known substrate and inhibitor for α-galactosidases,

enzymes that hydrolyze terminal α-galactosyl residues. This property is particularly relevant in

the study of lysosomal storage disorders such as Fabry disease, which is caused by a

deficiency in α-galactosidase A.

Enzyme Kinetics: It is used to determine the kinetic parameters (Km and Vmax) of α-

galactosidases and to screen for potential inhibitors.

Pharmacological Chaperone: In some cases, small molecule inhibitors that bind to the active

site of a misfolded enzyme can act as pharmacological chaperones, stabilizing the protein

and promoting its proper folding and trafficking. While galactose itself has been investigated
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as a pharmacological chaperone for Fabry disease, Methyl α-D-galactopyranoside serves as

a valuable research tool in this area.[5][12]

A study on Debaryomyces hansenii UFV-1 α-galactosidases reported Ki values of 0.82 mM and

1.12 mM for the extracellular and intracellular enzymes, respectively, with Methyl α-D-

galactopyranoside acting as an inhibitor.[5][13]

Synthetic Building Block
In synthetic carbohydrate chemistry, Methyl α-D-galactopyranoside serves as a versatile

starting material for the synthesis of more complex oligosaccharides and glycoconjugates. The

anomeric methyl group provides a convenient protecting group that is stable to many reaction

conditions but can be removed when necessary. Its hydroxyl groups can be selectively

protected and modified to build intricate carbohydrate structures.[2][14]

Conclusion: An Indispensable Tool for Glycoscience
Methyl α-D-galactopyranoside monohydrate, with its well-defined structure and specific

biological interactions, is an indispensable tool for researchers and scientists. Its applications,

ranging from fundamental studies of carbohydrate-protein interactions to its use as a synthetic

precursor and an enzyme inhibitor, underscore its importance in advancing our understanding

of glycobiology and in the development of novel therapeutics. This guide has provided a

comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of

empowering researchers to utilize this versatile molecule to its full potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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